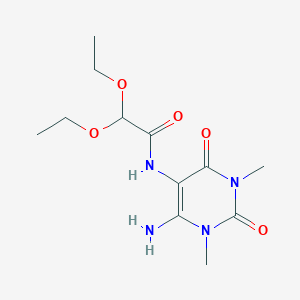![molecular formula C12H18N2O2 B13806310 2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C12H18N2O2 It is known for its unique structure, which includes a dimethylamino group and a dimethylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or amines.
Scientific Research Applications
2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)acetamide: Similar structure but lacks the dimethylamino group.
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide: Contains an ethyl group instead of a methyl group on the amino moiety.
Lidocaine: A well-known local anesthetic with a similar acetamide structure but different substituents.
Uniqueness
2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(dimethylaminooxy)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-9-6-5-7-10(2)12(9)13-11(15)8-16-14(3)4/h5-7H,8H2,1-4H3,(H,13,15) |
InChI Key |
QVEPNQIEOBNHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CON(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


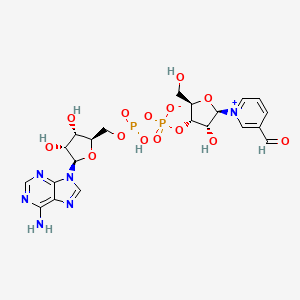

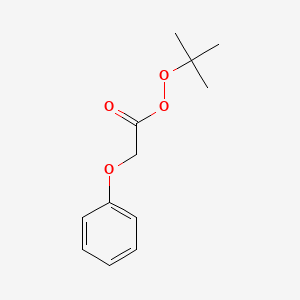
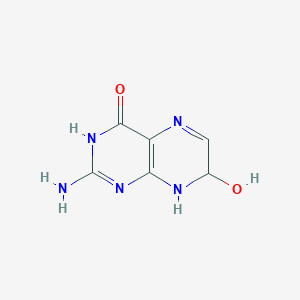
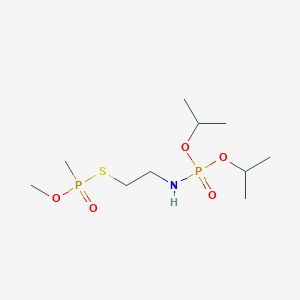
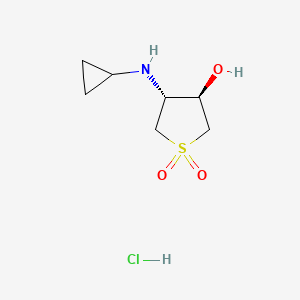
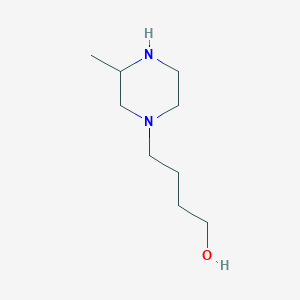
![2-(Pentylthio)benzo[b]thiophene](/img/structure/B13806286.png)
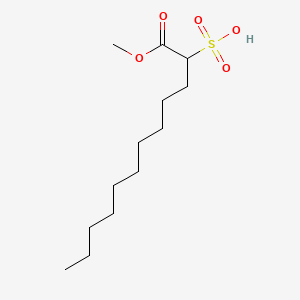
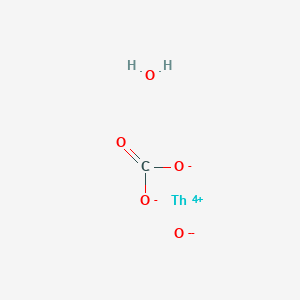
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
![6-Methyl-3-(Beta-D-Ribofuranosyl)-3,7-Dihydro-2h-Pyrrolo[2,3-D]pyrimidin-2-One](/img/structure/B13806302.png)
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
